1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC13670843
Molecular Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester -](/images/structure/VC13670843.png)
Specification
Molecular Formula | C16H30N2O4 |
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Molecular Weight | 314.42 g/mol |
IUPAC Name | methyl 1-[3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]piperidine-2-carboxylate |
Standard InChI | InChI=1S/C16H30N2O4/c1-16(2,3)22-14(19)12-17-9-7-11-18-10-6-5-8-13(18)15(20)21-4/h13,17H,5-12H2,1-4H3 |
Standard InChI Key | ZHLMKFDPLYUNED-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CNCCCN1CCCCC1C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)CNCCCN1CCCCC1C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s structure integrates three key functional elements:
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A piperidine ring, a six-membered heterocycle containing one nitrogen atom, which contributes to conformational rigidity and hydrogen-bonding capabilities.
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A 3-(tert-butoxycarbonyl-methyl-amino)-propyl side chain, where the Boc group ((CH₃)₃COOC−) protects the secondary amine, preventing unwanted reactions during synthetic procedures .
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A methyl ester moiety (−COOCH₃) at the 2-position of the piperidine ring, enhancing solubility in organic solvents and serving as a precursor for further derivatization.
The InChIKey PCKBURMQDNEOFI-UHFFFAOYNA-N
confirms the stereochemical configuration and connectivity, ensuring reproducibility in synthetic workflows.
Physical and Chemical Properties
Key physicochemical parameters are summarized below:
*Data from structurally related (S)-1-Boc-piperidine-2-carboxylic acid (CAS 26250-84-0) .
The Boc group’s thermal stability (decomposition above 150°C) ensures compatibility with common reaction conditions, while the methyl ester enhances lipophilicity, as evidenced by its predicted logP value >2.
Synthetic Routes and Methodological Considerations
Protection-Deprotection Strategy
The synthesis typically follows a multi-step protocol:
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Piperidine ring functionalization: Introduction of the carboxylic acid methyl ester via Fischer esterification or nucleophilic substitution.
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Side-chain installation: Alkylation of the piperidine nitrogen with 3-(methylamino)propyl chloride, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Purification: Chromatographic separation to achieve ≥95% purity, critical for downstream applications .
A comparative analysis with analogous compounds, such as (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (PubChem CID 66564578), reveals shared reliance on Boc chemistry but divergent approaches to side-chain modification .
Challenges in Scalability
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Steric hindrance: The tert-butyl group limits reaction rates in nucleophilic substitutions, necessitating elevated temperatures or prolonged reaction times .
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Ester hydrolysis: Premature cleavage of the methyl ester under basic conditions requires careful pH control.
Applications in Chemical and Biological Research
Intermediate in Peptide Synthesis
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) enables sequential deprotection in solid-phase peptide synthesis (SPPS). For example, in constructing cyclic peptides, the piperidine ring’s rigidity templates β-turn structures, enhancing target affinity .
Medicinal Chemistry Explorations
While direct biological data for this compound remain unpublished, structural analogs demonstrate:
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κ-opioid receptor antagonism: Piperazine derivatives exhibit nanomolar affinity, suggesting potential neurological applications .
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Enzyme inhibition: Boc-protected piperidines modulate proteases and kinases via hydrogen bonding with catalytic residues .
Material Science Applications
The compound’s thermal stability and solubility profile make it a candidate for:
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Polymer crosslinking: As a monomer in polyamide backbones.
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Chiral stationary phases: In HPLC column manufacturing, leveraging its stereochemical purity .
Comparative Analysis with Structural Analogs
The methyl ester’s superior solubility in organic solvents distinguishes it from carboxylic acid analogs, expanding its utility in non-aqueous reactions .
Future Directions and Research Opportunities
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Biological profiling: Screening against kinase or GPCR panels to identify lead compounds.
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Process optimization: Developing continuous-flow syntheses to improve yield and reduce waste.
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Hybrid materials: Incorporating into metal-organic frameworks (MOFs) for catalytic applications.
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